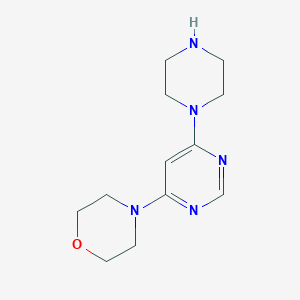

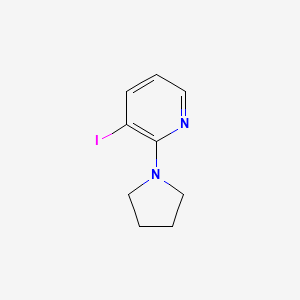

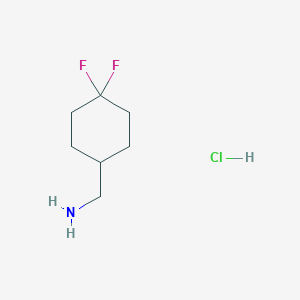

![molecular formula C15H18N4S B1439420 N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine CAS No. 1177341-69-3](/img/structure/B1439420.png)

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine

Overview

Description

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, also known as BzATP, is a potent agonist of purinergic P2X receptors. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of purinergic signaling.

Scientific Research Applications

Catalysis in Organic Synthesis

Recent advancements in recyclable copper catalyst systems highlight the significant role of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine and similar compounds in C-N bond forming cross-coupling reactions. These reactions are pivotal for creating complex molecules in pharmaceuticals and organic materials. The review by Kantam et al. (2013) emphasizes the efficiency of these catalysts in reactions involving aromatic, heterocyclic, and aliphatic amines, demonstrating their potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Heterocyclic Chemistry and Properties

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been extensively reviewed by Boča et al. (2011). These complexes, which include structures similar to N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, showcase a wide array of spectroscopic, structural, magnetic properties, and biological activities. This review provides a foundational understanding of the potential applications and missing research areas for these heterocyclic compounds (Boča et al., 2011).

Corrosion Inhibition

Imidazoline derivatives, including compounds structurally related to N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, are known for their effective corrosion inhibition properties. Sriplai and Sombatmankhong (2023) compiled information on imidazoline and its derivatives used in the petroleum industry, focusing on their chemical structures, synthesis, and performance evaluations as corrosion inhibitors. This review underscores the environmental benefits and low toxicity of these compounds in industrial applications (Sriplai & Sombatmankhong, 2023).

Synthesis and Structural Properties

The synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involve reactions with compounds like N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine. Issac and Tierney (1996) discussed the reaction mechanisms and product characterization, providing insights into the versatility of these compounds in producing a variety of pharmacologically active molecules (Issac & Tierney, 1996).

Immunomodulating Activities

The review on imiquimod, a class of non-nucleoside imidazoquinolinamines, which includes structures akin to N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, details their immunomodulating activities. Syed (2001) discusses the potential of these compounds in treating various skin disorders by stimulating the immune system, highlighting their antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties .

Mode of Action

It is known that imidazole-containing compounds can interact with various biological targets due to their amphoteric nature .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The properties of imidazole-containing compounds can be influenced by various factors, including ph and temperature .

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4,5-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-11-4-5-13-14(12(11)2)18-15(20-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIZYIDIUSSYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCCCN3C=CN=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

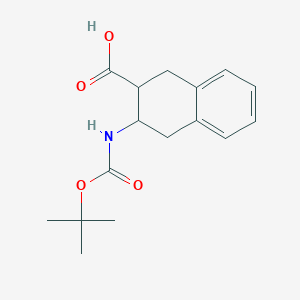

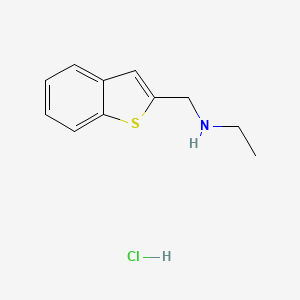

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)

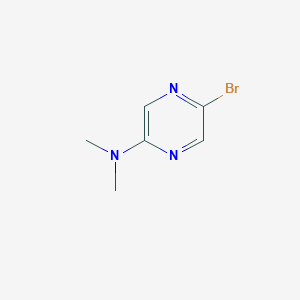

![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)